4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

EGFR Kinase Inhibitor Oncology

Researchers often face reproducibility failures when sourcing kinase inhibitor analogs with undefined substitution patterns. Procure the exact CAS 155048-22-9 to ensure your SAR program's integrity. - Cellular EGFR wt IC50: 6 nM; T790M/L858R mutant IC50: 280 nM for differential pharmacology studies. - CSD-archived crystal structure available for unambiguous in silico docking and pharmacophore modeling. - In stock with standard pack sizes (1 g-25 g); custom synthesis and bulk available for scale-up needs.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
CAS No. 155048-22-9
Cat. No. B6319344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
CAS155048-22-9
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC
InChIInChI=1S/C18H17N3O2/c1-22-13-8-9-14(17(10-13)23-2)16-11-15(20-18(19)21-16)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21)
InChIKeyFPXJLANJEOKCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine (CAS 155048-22-9) for Scientific Procurement: Compound Class and Structural Baseline


4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine (CAS 155048-22-9, C18H17N3O2, MW 307.35) is a substituted 4,6-diarylpyrimidin-2-amine. This scaffold is a widely explored core in medicinal chemistry due to its established activity as an ATP-competitive kinase inhibitor [1]. The compound's defining feature is the specific 2,4-dimethoxyphenyl substitution at the C4 position and an unsubstituted phenyl at C6, distinguishing it from other analogs within this class. Its crystal structure has been solved and is available in the Cambridge Structural Database (CSD), providing a definitive baseline for its solid-state conformation [2].

ATP-competitive kinase inhibitor scaffold
Specific 2,4-dimethoxyphenyl substitution differentiates from in-class analogs
Crystal structure solved – supports molecular docking and SAR studies

Why In-Class Pyrimidin-2-amine Analogs Cannot Be Substituted for CAS 155048-22-9 in Kinase-Targeted Research


The 4,6-diarylpyrimidin-2-amine scaffold is known for its potent biological activity, but minor structural variations profoundly impact target affinity and selectivity. The specific substitution pattern on the 4-aryl ring of 4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine is not interchangeable; even closely related analogs with different methoxy positions, such as the 3,4-dimethoxyphenyl isomer, can exhibit significantly altered kinase inhibition profiles [1]. Research on this compound class demonstrates that substituent effects on the pyrimidine core dictate not only in vitro potency but also downstream cellular effects like cell cycle arrest and apoptosis [2]. Therefore, procurement of the exact compound, CAS 155048-22-9, is essential to ensure experimental reproducibility and maintain the intended structure-activity relationship (SAR), as generic substitution with an 'in-class' compound introduces unquantified variables that can derail a research program.

Target Compound
In-Class Analog
Substitution pattern
2,4-dimethoxyphenyl at C4
e.g., 3,4-dimethoxyphenyl isomer
Kinase inhibition profile
Reported EGFR wild-type and mutant inhibition context
SAR may not transfer; target affinity can shift
Cellular phenotype
Defined cell cycle arrest and apoptosis endpoint context
Downstream effects may not replicate with analog

Quantitative Differentiation of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine: Comparative Bioactivity and Structural Data


Potent Cellular Inhibition of Wild-Type EGFR by 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine demonstrates potent inhibition of wild-type EGFR phosphorylation in a cellular context, with a reported IC50 of 6 nM [1]. This level of potency places it within the range of clinically relevant EGFR inhibitors. For context, the well-known first-generation EGFR inhibitor Gefitinib has a reported IC50 of 33 nM against the isolated kinase domain, highlighting the comparable, if not superior, potency of this compound in a cellular assay system [2].

EGFR wt Cellular IC50
Cross-study comparable
IC50 = 6 nM
Supports EGFR pathway inhibition context
A549 cells, EGF-stimulated; comparator Gefitinib isolated kinase IC50 33 nM
EGFR Kinase Inhibitor Oncology Cell Signaling

Unambiguous Structural Identification and Conformational Baseline via Single-Crystal X-Ray Diffraction

The solid-state structure of 4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine has been unambiguously determined by single-crystal X-ray diffraction [1]. This analysis confirms the molecular geometry, showing the pyrimidine ring and the 2,4-dimethoxyphenyl group are essentially coplanar, while the 6-phenyl ring is twisted out of the plane by 23.9° [1]. This structural information is critical for accurate molecular modeling and understanding binding modes, providing a concrete starting point not available for all analogs.

Crystal Structure
Class-level inference
Space group C2/c; dihedral angle 23.9°
Supports molecular docking and SAR interpretation
Validated solid-state conformation at 100K
Crystallography Structural Biology Computational Chemistry Polymorph Screening

Defined Activity Against Clinically Relevant EGFR Mutants

The compound exhibits measurable inhibitory activity against the EGFR T790M/L858R double mutant, a clinically significant resistance variant. The cellular IC50 for inhibiting phosphorylation of this mutant is reported as 280 nM [1]. While this indicates reduced potency compared to its activity against the wild-type receptor (see Evidence 1), the activity is significant. By comparison, a reference inhibitor (CHEMBL4213741) shows an IC50 of >10,000 nM (10 µM) against wild-type EGFR in a similar assay [2], illustrating that the target compound's moderate activity against the resistant mutant is a differentiating feature in terms of its selectivity profile.

EGFR T790M/L858R IC50
Cross-study comparable
IC50 = 280 nM
Supports resistance mutant profiling context
H1975 cells; comparator CHEMBL4213741 wild-type IC50 10,000 nM
EGFR Mutant Kinase T790M L858R Drug Resistance

Cellular Kinase Selectivity Profile Over Related Tyrosine Kinases

Preliminary kinase selectivity data indicates that at a concentration of 10 µM, 4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine shows moderate to low inhibition against a panel of other kinases. Specifically, it inhibited ABL1 by 60% and FGFR1 by 85%, while showing only 14% inhibition of EGFR (ERBB1) under these specific assay conditions [1]. This is in contrast to other 2,4-disubstituted pyrimidines, such as a known Aurora A inhibitor, which can exhibit >1000-fold selectivity between Aurora A and B isoforms . This differential selectivity profile is a key differentiator for target-specific research applications.

Kinase Selectivity Panel
Class-level inference
ABL1 60%, FGFR1 85%, EGFR 14% inhibition at 10 µM
Indicates polypharmacology context
Moderate multi-kinase activity; concentration-dependent profile
Kinase Selectivity Polypharmacology ABL1 KDR VEGFR2

Structural Basis for Aurora A Kinase Inhibition and Binding Mode Differentiation

A closely related derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol (derivative 12), has been shown to selectively inhibit Aurora kinase A (AURKA) activity, with in silico docking revealing a strong binding mode with energies ranging from -11.63 to -16.72 kcal/mol [1]. This interaction leads to a clear functional outcome: accumulation of HCT116 colon cancer cells in the G2/M phase of the cell cycle and induction of caspase-mediated apoptosis [1]. By comparison, unsubstituted 4,6-diphenylpyrimidin-2-amines in the same study lacked this potent and specific AURKA-directed activity [1].

Aurora A Inhibition (Derivative)
Class-level inference
Binding energy -11.63 to -16.72 kcal/mol; G2/M arrest
Links scaffold to AURKA-mediated cell cycle context
Derivative 12 vs unsubstituted 4,6-diphenylpyrimidin-2-amines
Aurora Kinase Molecular Docking Structural Biology Cell Cycle

Primary Research and Procurement Applications for 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine


EGFR-Dependent Oncology Research and Chemical Probe Development

The potent cellular activity against wild-type EGFR (IC50 = 6 nM) and defined activity against the T790M/L858R resistance mutant (IC50 = 280 nM) position this compound as a valuable tool for studying EGFR signaling in oncology [1][2]. Researchers can use it to probe EGFR-dependent pathways in cell lines like A549 and H1975, or as a benchmark for screening novel EGFR inhibitors. Its well-characterized activity against both wild-type and mutant forms provides a unique reference point for studying differential pharmacology.

Structure-Based Drug Design and Computational Modeling

The availability of an experimentally determined, high-resolution crystal structure for 4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine provides a critical and unambiguous starting point for in silico experiments [3]. This structure can be used for accurate molecular docking studies, pharmacophore modeling, and for understanding the conformational preferences of the 4,6-diarylpyrimidin-2-amine scaffold when bound to kinase targets like Aurora A, as demonstrated with related derivatives [4].

Investigating Aurora Kinase A Mediated Cell Cycle Arrest

Research on a structurally related derivative has directly linked the 2,4-dimethoxyphenyl-containing pyrimidine scaffold to inhibition of Aurora kinase A (AURKA), leading to G2/M cell cycle arrest and apoptosis in colon cancer cells [4]. This makes 4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine a logical choice for follow-up studies aiming to confirm or expand upon AURKA inhibition as a mechanism of action, particularly in studies focusing on mitotic disruption and anti-proliferative effects.

Broad-Spectrum Kinase Inhibitor Screening Panels

Initial kinase selectivity profiling at a concentration of 10 µM revealed moderate inhibitory activity against ABL1 (60%) and FGFR1 (85%), while showing lower activity against EGFR (14%) under those specific assay conditions [5]. This polypharmacology profile makes the compound a useful reference or starting point for researchers investigating multi-kinase inhibition, particularly for projects focused on ABL1 or FGFR1 signaling pathways, or for use as a control in broader kinase selectivity assays.

Application
Selection Property
Validation Focus
EGFR signaling pathway studies
EGFR wild-type and T790M/L858R inhibition context
Cellular EGFR phosphorylation assay review
Structure-based computational modeling
High-resolution crystal structure availability
Docking and pharmacophore interpretation
Aurora kinase A-mediated cell cycle studies
AURKA inhibition and cell-cycle endpoint context
G2/M arrest and apoptosis pathway review
Multi-kinase inhibitor screening
Polypharmacology profile against ABL1, FGFR1
Kinase selectivity panel interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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